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Compound of Interest

Compound Name:
4-Hydroxy-2,5-

dimethylbenzaldehyde

Cat. No.: B113098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Hydroxy-2,5-dimethylbenzaldehyde (CAS No. 85231-15-8), a valuable intermediate in

organic synthesis. This document presents available experimental and predicted data for

proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C

NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental

protocols and a visual representation of a key synthetic pathway are included to support

research and development activities.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Hydroxy-2,5-
dimethylbenzaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 4-Hydroxy-2,5-dimethylbenzaldehyde
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

10.40 Singlet 1H Aldehyde (-CHO)

9.98 Singlet 1H
Phenolic Hydroxyl (-

OH)

7.54 Singlet 1H Aromatic (Ar-H)

6.68 Singlet 1H Aromatic (Ar-H)

2.49 Singlet 3H Methyl (-CH₃)

2.13 Singlet 3H Methyl (-CH₃)

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹³C NMR data for 4-Hydroxy-2,5-dimethylbenzaldehyde is not readily available

in the searched literature. The following are predicted chemical shifts based on the analysis of

similar structures, such as 4-hydroxybenzaldehyde and other substituted benzaldehydes.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Hydroxy-2,5-dimethylbenzaldehyde
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Chemical Shift (δ) ppm Assignment

~191 Aldehyde Carbonyl (C=O)

~160 Aromatic Carbon (C-OH)

~135 Aromatic Carbon (C-CHO)

~132 Aromatic Carbon (C-CH₃)

~129 Aromatic Carbon (C-CH₃)

~125 Aromatic Carbon (CH)

~116 Aromatic Carbon (CH)

~21 Methyl Carbon (-CH₃)

~16 Methyl Carbon (-CH₃)

Infrared (IR) Spectroscopy
Specific experimental IR data for 4-Hydroxy-2,5-dimethylbenzaldehyde is not available in the

searched literature. The expected characteristic absorption bands are predicted based on the

functional groups present in the molecule.

Table 3: Predicted Infrared (IR) Absorption Bands for 4-Hydroxy-2,5-dimethylbenzaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad, Medium O-H stretch (phenolic)

3100 - 3000 Weak Aromatic C-H stretch

2950 - 2850 Weak Aliphatic C-H stretch (methyl)

~2820 and ~2720 Weak
Aldehyde C-H stretch (Fermi

doublet)

~1680 Strong C=O stretch (aldehyde)

1600 - 1450 Medium to Strong Aromatic C=C stretches

~1250 Medium C-O stretch (phenol)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b113098?utm_src=pdf-body
https://www.benchchem.com/product/b113098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
The following predicted data pertains to the mass-to-charge ratios (m/z) of various adducts of

4-Hydroxy-2,5-dimethylbenzaldehyde, which has a monoisotopic mass of 150.06808 Da.

Table 4: Predicted Mass Spectrometry Data for 4-Hydroxy-2,5-dimethylbenzaldehyde
Adducts

Adduct m/z

[M+H]⁺ 151.07536

[M+Na]⁺ 173.05730

[M-H]⁻ 149.06080

[M+NH₄]⁺ 168.10190

[M+K]⁺ 189.03124

[M]⁺ 150.06753

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte is prepared by dissolving approximately 5-10 mg of the solid 4-
Hydroxy-2,5-dimethylbenzaldehyde in a deuterated solvent, such as DMSO-d₆. The solution

is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer

operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million

(ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy
For solid samples, a common method is the preparation of a thin solid film. A small amount of

4-Hydroxy-2,5-dimethylbenzaldehyde is dissolved in a volatile solvent like methylene

chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent
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evaporates, a thin film of the compound remains. The IR spectrum is then recorded using an

FT-IR spectrometer.

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for volatile organic

compounds. The solid sample is introduced into the mass spectrometer, where it is vaporized

and then bombarded with a high-energy electron beam (typically 70 eV). This causes the

molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-

charge ratio by a mass analyzer.

Synthesis Workflow Visualization
The following diagram illustrates a common synthetic route to 4-Hydroxy-2,5-
dimethylbenzaldehyde from 4-Methoxy-2,5-dimethylbenzaldehyde.

Starting Material

Reagents Product

4-Methoxy-2,5-dimethylbenzaldehyde C₁₀H₁₂O₂

4-Hydroxy-2,5-dimethylbenzaldehyde C₉H₁₀O₂

Demethylation

Boron tribromide BBr₃

Dichloromethane CH₂Cl₂

Click to download full resolution via product page

Caption: Synthesis of 4-Hydroxy-2,5-dimethylbenzaldehyde.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxy-2,5-
dimethylbenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113098#spectroscopic-data-of-4-hydroxy-2-5-
dimethylbenzaldehyde]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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